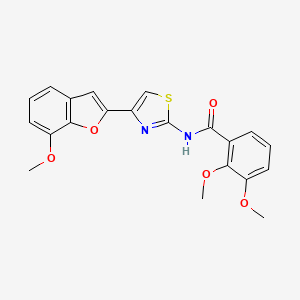

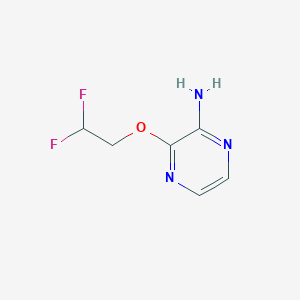

![molecular formula C23H21N5O3S B2516269 2-((3-(2-苯甲酰胺基乙基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酸苄酯 CAS No. 872994-49-5](/img/structure/B2516269.png)

2-((3-(2-苯甲酰胺基乙基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate and related compounds involves multiple steps, starting from simple precursors to complex heterocyclic structures. For instance, the reaction of 2-aminobenzoxazoles with benzonitriles in the presence of anhydrous tin(IV) chloride leads to the formation of N-(benzoxazol-2-yl)benzamidines, which upon cyclodehydrogenation with lead(IV) acetate yield 2-aryl[1,2,4]triazolo[5,1-b]benzoxazoles . Similarly, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves a four-stage process starting from phenylacetonitriles, leading to compounds with significant anticonvulsant activity .

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been determined through crystallography. This compound crystallizes in the monoclinic space group P2(1)/c, with extensive intermolecular hydrogen bonding and pi-pi stacking interactions stabilizing the structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization and substitution reactions. For example, the preparation of 2-benzyl-V-triazolo[4,5-d]pyrimidine involves treatment with benzyl chloride, followed by reactions with hot formamide and phosphorus pentasulphide, and subsequent desulphurisation with nickel . These reactions highlight the complexity and specificity required in synthesizing such heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the density and crystalline properties of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one are a direct result of its molecular arrangement and intermolecular interactions . The anticonvulsant and antitumor activities of some of these compounds also indicate their potential therapeutic applications, which are determined by their chemical structure and properties .

科学研究应用

抗菌活性

与2-((3-(2-苯甲酰胺基乙基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酸苄酯相关的结构因其潜在的抗菌特性而受到探索。例如,研究表明某些衍生物,如噻吩并嘧啶和三唑并吡啶衍生物,表现出显着的抗菌活性。这些衍生物已通过各种化学反应合成,展示了其解决微生物耐药性的潜力 (Bhuiyan 等,2006; Flefel 等,2018)。

抗增殖活性

对相关化合物的进一步研究表明它们在抗增殖应用中的潜力。特定的 [1,2,4] 三唑并哒嗪-6-氧基衍生物已显示出抑制内皮细胞和肿瘤细胞增殖的能力。这为开发靶向癌细胞生长的新的治疗剂提供了有希望的途径 (Ilić 等,2011)。

区域选择性环化

已经检查了相关分子的化学行为,研究详细说明了导致形成结构复杂的杂环化合物的区域选择性环化过程。这项研究突出了这些化合物合成化学的多功能性,为具有潜在生物活性的新型化学实体提供了途径 (Shawali & Gomha,2002)。

绿色化学合成

还报道了使用环境友好的方法合成杂环衍生物方面的进展。例如,使用盐酸硫胺素作为催化剂在水介质中合成三唑并嘧啶衍生物代表了绿色化学向前迈进了一步,减少了化学合成的环境影响 (Liu 等,2012)。

杀虫活性

已经探索了在农业应用中的潜力,某些衍生物对棉铃虫等害虫具有杀虫活性。这表明这些化合物有可能为开发新型、更有效的杀虫剂做出贡献 (Fadda 等,2017)。

安全和危害

未来方向

Given the wide range of biological activities exhibited by triazole compounds, they continue to be a focus of research for the development of new drugs and other applications1.

Please note that this is a general overview based on the classes of compounds that “Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate” belongs to. For specific information about this compound, further research would be needed.

属性

IUPAC Name |

benzyl 2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c29-22(31-15-17-7-3-1-4-8-17)16-32-21-12-11-19-25-26-20(28(19)27-21)13-14-24-23(30)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKVVJGYERNECO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

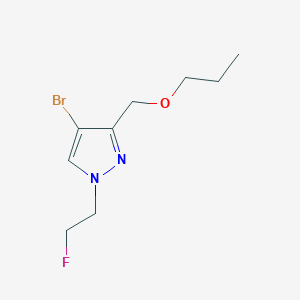

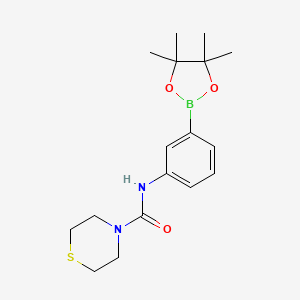

![O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B2516187.png)

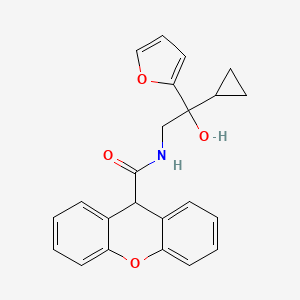

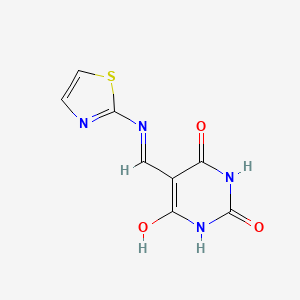

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2516190.png)

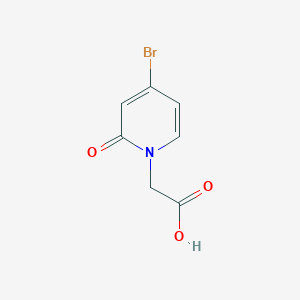

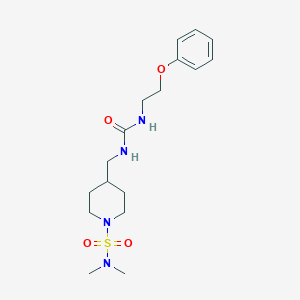

![8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2516191.png)

![4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide](/img/structure/B2516194.png)

![6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B2516196.png)

![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2516199.png)